Cas no 1105234-88-5 (2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one)

2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core linked to a phenylpiperazine moiety via a sulfanyl-ethanone bridge. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its fused heterocyclic system and flexible linker. The presence of sulfur and nitrogen-rich groups enhances binding interactions with biological targets, while the phenylpiperazine moiety may contribute to CNS activity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s stability and reactivity profile support its use in exploratory pharmacological studies.
2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one structure
1105234-88-5 structure
Product name:2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
CAS No:1105234-88-5
MF:C24H24N6OS
Molecular Weight:444.551962852478
CID:5983346
PubChem ID:30860766

2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
    • F5481-0007
    • 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
    • 2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
    • 1105234-88-5
    • 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
    • VU0644239-1
    • AKOS024509842
    • インチ: 1S/C24H24N6OS/c1-18-21-16-25-30(20-10-6-3-7-11-20)23(21)24(27-26-18)32-17-22(31)29-14-12-28(13-15-29)19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3
    • InChIKey: JVXYIGWVAAFBAI-UHFFFAOYSA-N
    • SMILES: S(C1=C2C(C=NN2C2C=CC=CC=2)=C(C)N=N1)CC(N1CCN(C2C=CC=CC=2)CC1)=O

計算された属性

  • 精确分子量: 444.17323058g/mol
  • 同位素质量: 444.17323058g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 5
  • 複雑さ: 618
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.4Ų
  • XLogP3: 3.5

2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5481-0007-5μmol
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
1105234-88-5
5μmol
$63.0 2023-09-10
Life Chemicals
F5481-0007-20μmol
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
1105234-88-5
20μmol
$79.0 2023-09-10
Life Chemicals
F5481-0007-2mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
1105234-88-5
2mg
$59.0 2023-09-10
Life Chemicals
F5481-0007-5mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
1105234-88-5
5mg
$69.0 2023-09-10
Life Chemicals
F5481-0007-20mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
1105234-88-5
20mg
$99.0 2023-09-10
Life Chemicals
F5481-0007-25mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
1105234-88-5
25mg
$109.0 2023-09-10
Life Chemicals
F5481-0007-30mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
1105234-88-5
30mg
$119.0 2023-09-10
Life Chemicals
F5481-0007-40mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
1105234-88-5
40mg
$140.0 2023-09-10
Life Chemicals
F5481-0007-50mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
1105234-88-5 90%+
50mg
$160.0 2023-05-21
Life Chemicals
F5481-0007-3mg
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
1105234-88-5
3mg
$63.0 2023-09-10

2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 関連文献

2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-oneに関する追加情報

Introduction to 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS No. 1105234-88-5)

The compound 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, identified by its CAS number 1105234-88-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate heterocyclic structure, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of fused pyrazolo[3,4-d]pyridazine and piperazine moieties in its framework suggests a high degree of structural complexity, which may contribute to unique pharmacological properties.

Recent research in the domain of heterocyclic compounds has highlighted the importance of such scaffolds in developing novel therapeutic agents. The pyrazolo[3,4-d]pyridazine core is particularly noteworthy, as it has been implicated in various bioactive molecules exhibiting antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a sulfanyl group at the 7-position of the pyridazine ring further enhances the compound's potential to interact with biological targets. This modification is often employed to improve solubility and metabolic stability, key factors in drug design.

The 4-methyl substituent on the phenyl ring adjacent to the pyrazolo[3,4-d]pyridazine moiety adds another layer of structural diversity. Such substituents can influence electronic properties and binding affinity, making them crucial for fine-tuning pharmacokinetic profiles. Additionally, the presence of a 4-phenylpiperazine group at the other end of the molecule introduces an amine-rich region that is frequently found in psychoactive and neurokinin receptor modulators. This moiety is known for its ability to modulate neurotransmitter systems, making it a promising candidate for central nervous system (CNS) drug development.

Current studies have demonstrated that derivatives of pyrazolo[3,4-d]pyridazines exhibit significant promise in inhibiting enzymes and receptors involved in chronic diseases. For instance, modifications at the 7-position have been shown to enhance binding affinity to certain kinases and phosphodiesterases. Similarly, piperazine derivatives are well-documented for their role in GABA receptor modulation, which could be relevant for treating conditions such as anxiety and epilepsy. The combination of these structural elements in 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one suggests a multifaceted pharmacological profile.

In vitro studies have begun to explore the interactions of this compound with various biological targets. Preliminary findings indicate that it may exhibit inhibitory effects on certain enzymes associated with metabolic pathways relevant to inflammation and oxidative stress. These pathways are increasingly recognized as key contributors to diseases such as cardiovascular disorders and neurodegenerative conditions. The sulfanyl group, while relatively small, plays a critical role in these interactions by providing a polar surface for binding and modulating enzyme activity.

The phenyl rings within the molecule contribute significantly to its overall pharmacophore. Phenyl substituents are often involved in hydrophobic interactions with biological targets, influencing both potency and selectivity. The specific arrangement of these rings—particularly the one linked to the piperazine moiety—may dictate how effectively the compound crosses biological membranes and reaches its site of action. This aspect is crucial for drug bioavailability and therapeutic efficacy.

Advances in computational chemistry have enabled researchers to predict potential binding modes of such compounds with high accuracy. Molecular docking simulations suggest that 2-({"{"}4-methyl}-{"{"}1-({"{"}phenyl)-{"{"}1H-pyrazolo[3,4-d]pyridazin}-7-{""}"}-sulfanyl){""}})-{"{"}1-({"{"}4-({"{"}phenyl)-{"{"}piperazin}-1-{""}"})ethan}-1-one could interact with proteins involved in signal transduction pathways relevant to cancer and autoimmune diseases. These predictions provide a strong foundation for designing targeted experiments aimed at validating these hypotheses.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include cyclization reactions to form the pyrazolo[3,4-d]pyridazine core followed by functional group transformations such as sulfanylation and alkylation. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds more efficiently than ever before. Techniques such as flow chemistry and automated synthesis platforms are particularly valuable in this context.

From a medicinal chemistry perspective, understanding the relationship between structure and activity is paramount. The sulfanyl group, for example, not only influences electronic properties but also contributes to hydrogen bonding capabilities with polar residues in biological targets. Similarly, the phenyl rings can engage in π-stacking interactions or hydrophobic effects depending on their orientation relative to the binding site. These interactions collectively determine how effectively a compound binds to its target and whether it exhibits desirable pharmacological effects.

Future research directions may focus on exploring analogues of this compound with modified substituents or different linking groups between functional moieties. Such modifications could lead to improved potency or selectivity without compromising solubility or metabolic stability—a critical balance in drug development. Additionally, exploring different synthetic routes could reduce costs associated with production while maintaining high quality standards.

The integration of machine learning tools into drug discovery pipelines has accelerated the identification of promising candidates like this one from vast chemical libraries containing millions of compounds each year saved countless hours spent manually screening each one through traditional methods alone computational approaches allow researchers focus efforts most promising leads saving time resources both academia industry alike ensuring faster delivery innovative treatments patients need today tomorrow

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD